

Synonyms for N-Hydroxy-4-methylbenzenesulfonamide like p-Toluenesulfonylhydroxylamine

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Compound of Interest

Compound Name: *N-Hydroxy-4-methylbenzenesulfonamide*

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An In-depth Technical Guide to N-Hydroxy-4-methylbenzenesulfonamide and Its Synonyms

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Hydroxy-4-methylbenzenesulfonamide, also known by its synonym p-Toluenesulfonylhydroxylamine, is a versatile organic compound with significant potential in synthetic chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known biological activities of its derivatives. Detailed experimental protocols and a summary of its chemical identifiers are presented to support researchers in its application.

Chemical Identity and Synonyms

N-Hydroxy-4-methylbenzenesulfonamide is a sulfonamide derivative characterized by a hydroxyl group attached to the nitrogen atom of the sulfonamide moiety. It is crucial to distinguish it from its isomer, O-(p-toluenesulfonyl)hydroxylamine, where the tosyl group is attached to the oxygen atom of hydroxylamine. While often used interchangeably in some

chemical databases, the primary and correct name for the N-hydroxy compound is **N-Hydroxy-4-methylbenzenesulfonamide**.

A comprehensive list of synonyms and identifiers is provided in Table 1 to aid in literature searches and material sourcing.

Table 1: Synonyms and Chemical Identifiers for **N-Hydroxy-4-methylbenzenesulfonamide**[\[1\]](#)

Identifier Type	Value
Systematic Name	N-Hydroxy-4-methylbenzenesulfonamide
Synonyms	p-Toluenesulfonylhydroxylamine, N-Hydroxy-p-toluenesulfonamide, N-(p-Tolylsulfonyl)hydroxylamine
CAS Number	1593-60-8
Molecular Formula	C ₇ H ₉ NO ₃ S
Molecular Weight	187.22 g/mol
InChI Key	XMJJPCJUQLGGND-UHFFFAOYSA-N
Canonical SMILES	<chem>CC1=CC=C(C=C1)S(=O)(=O)NO</chem>

Physicochemical Properties

Understanding the physicochemical properties of **N-Hydroxy-4-methylbenzenesulfonamide** is essential for its handling, storage, and application in experimental settings. A summary of key properties is presented in Table 2.

Table 2: Physicochemical Properties of **N-Hydroxy-4-methylbenzenesulfonamide**

Property	Value	Reference
Melting Point	126-128 °C (decomposes)	[2]
pKa (predicted)	6.90 ± 0.69	[1]
Physical Form	Solid	[3]
Storage Temperature	2-8 °C, sealed in dry conditions	[3]

Synthesis of N-Hydroxy-4-methylbenzenesulfonamide

A reliable method for the synthesis of **N-Hydroxy-4-methylbenzenesulfonamide** is crucial for its availability in research. A general and efficient protocol is detailed below.

Experimental Protocol: Synthesis from p-Toluenesulfonyl chloride[2][4]

This procedure outlines the synthesis of **N-Hydroxy-4-methylbenzenesulfonamide** from readily available starting materials.

Materials:

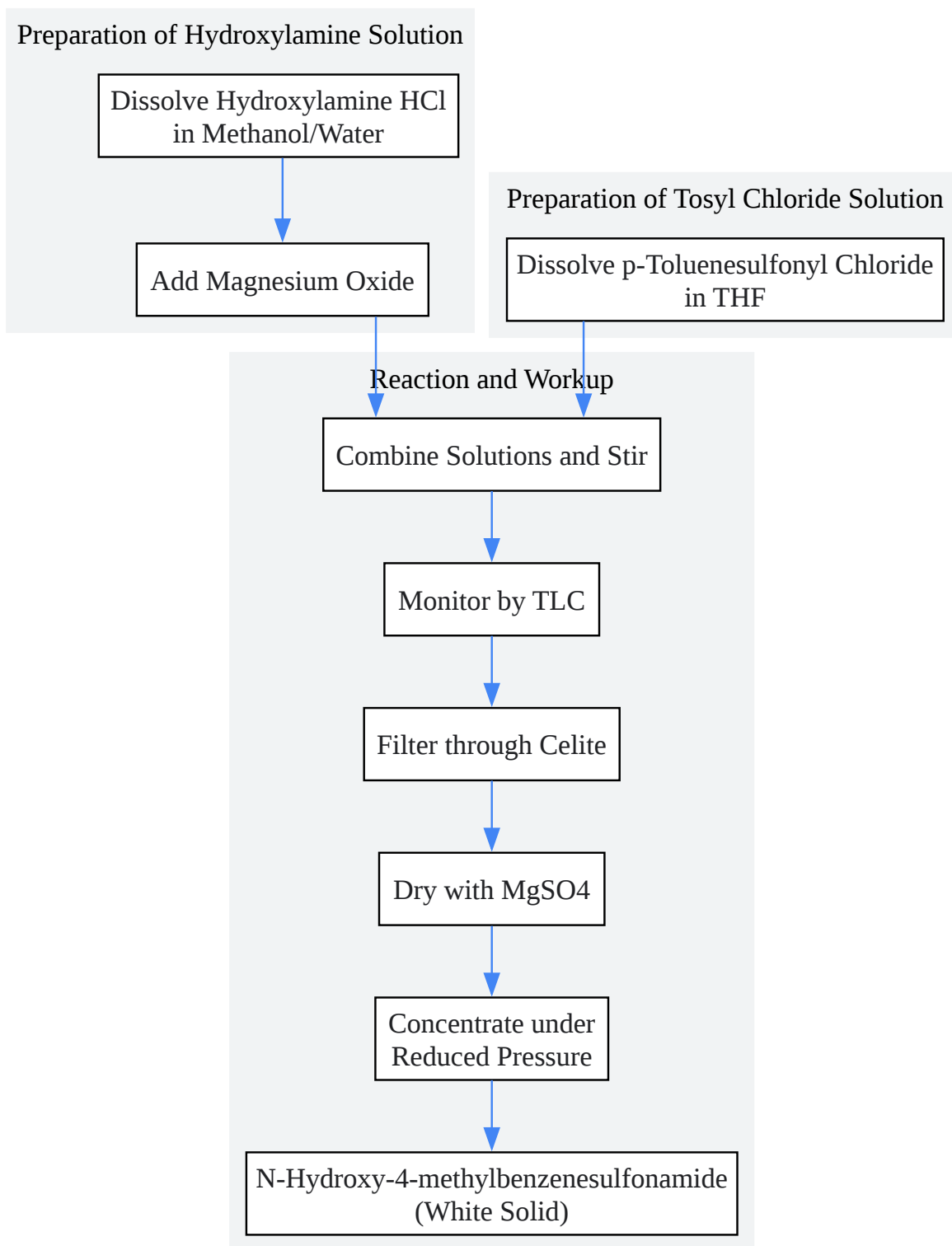
- p-Toluenesulfonyl chloride
- Hydroxylamine hydrochloride
- Magnesium oxide
- Methanol
- Water
- Tetrahydrofuran (THF)
- Diatomaceous earth (Celite)

- Anhydrous magnesium sulfate

Procedure:

- Dissolve hydroxylamine hydrochloride (7.2 g, 86 mmol) in a mixture of methanol (30 mL) and water (20 mL).
- To this solution, add magnesium oxide (5.1 g, 129 mmol) and stir the mixture for 10 minutes.
- In a separate flask, dissolve p-toluenesulfonyl chloride (8 g, 43 mmol) in tetrahydrofuran (300 mL).
- Add the solution of p-toluenesulfonyl chloride to the hydroxylamine hydrochloride mixture.
- Stir the reaction mixture vigorously at room temperature.
- Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is completely consumed.
- Upon completion, filter the reaction mixture through diatomaceous earth.
- Dry the filtrate with anhydrous magnesium sulfate.
- Concentrate the filtrate under reduced pressure to yield **N-hydroxy-4-methylbenzenesulfonamide** as a white solid.
- The typical yield for this reaction is approximately 87.5%.

Figure 1: Synthesis Workflow for **N-Hydroxy-4-methylbenzenesulfonamide**



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Caption: Workflow for the synthesis of **N-Hydroxy-4-methylbenzenesulfonamide**.

Reactivity and Potential Applications

While specific, detailed reaction mechanisms for **N-Hydroxy-4-methylbenzenesulfonamide** are not extensively documented in readily available literature, the reactivity of the closely related class of N-hydroxysulfonamides and p-toluenesulfonamides provides valuable insights into its potential applications.

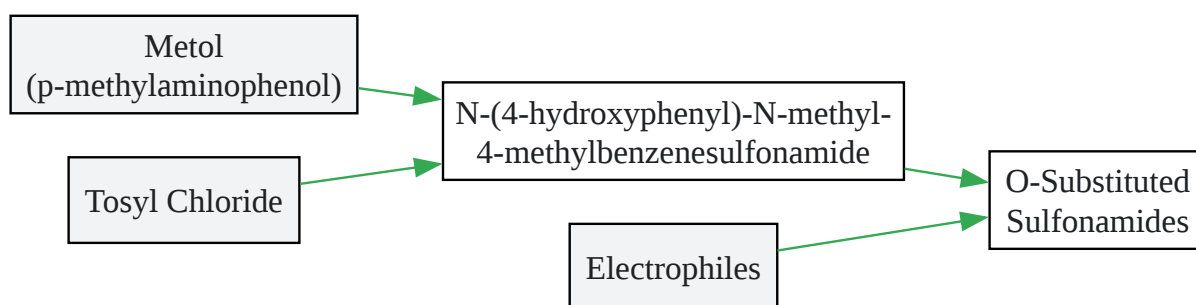
Precursor to Reactive Intermediates

Hydroxylamine-O-sulfonates are known to serve as precursors to nitrene and nitrenium ions, which are highly reactive intermediates in organic synthesis.^[4] Although **N-Hydroxy-4-methylbenzenesulfonamide** is an N-hydroxy derivative, its potential to generate related reactive nitrogen species under specific conditions warrants further investigation. Such species can participate in a variety of transformations, including C-H amination and aziridination reactions.

Role in Synthesis of Biologically Active Molecules

Derivatives of structurally similar sulfonamides have shown significant biological activity. For instance, N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide and its O-substituted derivatives have been synthesized and screened for enzyme inhibition.^[5]

Figure 2: General Scheme for Derivatization of a Related Sulfonamide



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Caption: Synthesis of biologically active sulfonamide derivatives.

These derivatives have demonstrated inhibitory activity against enzymes such as lipoxygenase, acetylcholinesterase, and butyrylcholinesterase.[5] The parent compound, N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide, was found to be a notable inhibitor of acetylcholinesterase.[5] This suggests that **N-Hydroxy-4-methylbenzenesulfonamide** could serve as a valuable scaffold for the development of novel enzyme inhibitors.

Enzyme Inhibition by Sulfonamide Derivatives

The study of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide derivatives has provided quantitative data on their enzyme inhibitory activity.

Table 3: Enzyme Inhibition Data for N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide Derivatives[5]

Compound	Target Enzyme	IC ₅₀ (μM)
N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide	Acetylcholinesterase (AChE)	75 ± 0.83
N-(4-benzoyloxyphenyl)-N-methyl-4-methylbenzenesulfonamide	Lipoxygenase (LOX)	57 ± 0.97
N-(4-benzoyloxyphenyl)-N-methyl-4-methylbenzenesulfonamide	Butyrylcholinesterase (BChE)	89 ± 0.79

This data highlights the potential for designing potent and selective enzyme inhibitors based on the sulfonamide scaffold.

Future Directions

N-Hydroxy-4-methylbenzenesulfonamide represents a promising, yet underexplored, chemical entity. Future research should focus on:

- Exploring its reactivity: A systematic investigation of its reactions with various substrates to uncover novel synthetic methodologies.

- Biological screening: Comprehensive screening of **N-Hydroxy-4-methylbenzenesulfonamide** and its derivatives against a panel of biological targets to identify potential therapeutic applications.
- Mechanistic studies: Detailed mechanistic studies of its reactions to understand the formation of intermediates and reaction pathways, which will enable the rational design of new synthetic transformations.

Conclusion

This technical guide has summarized the key information available for **N-Hydroxy-4-methylbenzenesulfonamide**. The provided data on its identity, properties, and synthesis will be a valuable resource for researchers. The biological activity of its close analogs suggests that this compound is a promising starting point for the development of new chemical probes and therapeutic agents. Further investigation into its chemistry and biology is highly encouraged.

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